molecular formula C29H29FN2O7S2 B12227753 5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide

5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide

Cat. No.: B12227753
M. Wt: 600.7 g/mol
InChI Key: FFUCDOXORVWNSM-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

The synthesis of 5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the cyclopropyl group, the fluorophenoxyphenyl group, and the sulfonamido group. Each step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Addition: The double bonds in the benzofuran ring can undergo addition reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The benzofuran core and the functional groups attached to it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Compared to other benzofuran derivatives, 5-Cyclopropyl-2-(4-(4-fluorophenoxy)phenyl)-n-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-(4-(4-Fluorophenoxy)phenyl)benzofuran-3-carboxamide
  • N-methyl-6-(n-(2-(methylsulfonyl)ethyl)methylsulfonamido)benzofuran-3-carboxamide

These compounds share some structural features but differ in their specific functional groups, leading to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C29H29FN2O7S2

Molecular Weight

600.7 g/mol

IUPAC Name

5-cyclopropyl-2-[4-(4-fluorophenoxy)phenyl]-N-methyl-6-[methylsulfonyl(2-methylsulfonylethyl)amino]-1-benzofuran-3-carboxamide

InChI

InChI=1S/C29H29FN2O7S2/c1-31-29(33)27-24-16-23(18-4-5-18)25(32(41(3,36)37)14-15-40(2,34)35)17-26(24)39-28(27)19-6-10-21(11-7-19)38-22-12-8-20(30)9-13-22/h6-13,16-18H,4-5,14-15H2,1-3H3,(H,31,33)

InChI Key

FFUCDOXORVWNSM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCS(=O)(=O)C)S(=O)(=O)C)C4=CC=C(C=C4)OC5=CC=C(C=C5)F

Origin of Product

United States

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